5-(thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide
CAS No.: 943821-75-8
Cat. No.: VC11907282
Molecular Formula: C12H11N5O2S
Molecular Weight: 289.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 943821-75-8 |
|---|---|
| Molecular Formula | C12H11N5O2S |
| Molecular Weight | 289.32 g/mol |
| IUPAC Name | 5-thiophen-2-yl-N-[2-(triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C12H11N5O2S/c18-12(13-5-6-17-14-3-4-15-17)9-8-10(19-16-9)11-2-1-7-20-11/h1-4,7-8H,5-6H2,(H,13,18) |
| Standard InChI Key | GMDGNRZZLQKRQM-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=CC(=NO2)C(=O)NCCN3N=CC=N3 |
| Canonical SMILES | C1=CSC(=C1)C2=CC(=NO2)C(=O)NCCN3N=CC=N3 |
Introduction
5-(Thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound featuring a thiophene ring, a triazole moiety, and an oxazole structure. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The combination of these structural features suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Biological Activities
Compounds with similar structures to 5-(thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide have been reported to exhibit significant biological activities:
-
Antimicrobial Properties: Thiophene derivatives are known for their ability to inhibit various enzymes and receptors involved in microbial processes.
-
Antiviral Properties: The triazole component may enhance interactions with viral targets.
-
Anticancer Properties: The combination of thiophene and triazole functionalities could provide enhanced anticancer activity.
Table: Biological Activities of Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Thiophene Derivatives | Thiophene ring | Antimicrobial, enzyme inhibition |
| Triazole Compounds | Triazole moiety | Antiviral, anticancer potential |
| Oxazole Derivatives | Oxazole structure | Various biological activities |
Synthesis Methods
The synthesis of 5-(thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole and triazole rings. These methods may vary based on specific reaction conditions and desired yield optimization.
Table: Synthesis Steps
| Step | Reaction Conditions | Products |
|---|---|---|
| 1 | Formation of oxazole ring | Oxazole intermediate |
| 2 | Introduction of triazole moiety | Triazole-oxazole intermediate |
| 3 | Final coupling reactions | 5-(Thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide |
Potential Applications
Given its structural features and biological activities, 5-(thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide has potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents targeting microbial infections, viral diseases, and cancer.
Table: Potential Applications
| Application Area | Potential Use |
|---|---|
| Antimicrobial Therapy | Inhibiting microbial enzymes |
| Antiviral Therapy | Targeting viral replication mechanisms |
| Anticancer Therapy | Inhibiting cancer cell proliferation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume